molecular formula C22H20BrO2P B14702636 (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide CAS No. 22038-48-8

(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide

Cat. No.: B14702636
CAS No.: 22038-48-8
M. Wt: 427.3 g/mol
InChI Key: GELLZKQBGNBHQY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H20BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropenyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate methoxy-oxopropenyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted phosphonium compounds .

Scientific Research Applications

(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in studies involving cellular uptake and localization due to its phosphonium group, which targets mitochondria.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide lies in its combination of a methoxy-oxopropenyl moiety with a triphenylphosphonium group. This structure imparts specific chemical reactivity and biological targeting properties that are valuable in both research and industrial applications .

Properties

CAS No.

22038-48-8

Molecular Formula

C22H20BrO2P

Molecular Weight

427.3 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-enyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C22H20O2P.BrH/c1-24-22(23)17-18-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-18H,1H3;1H/q+1;/p-1

InChI Key

GELLZKQBGNBHQY-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.